4-Isoquinolinol, 1-methyl-
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Overview
Description
4-Isoquinolinol, 1-methyl- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 4-Isoquinolinol, 1-methyl- can be achieved through several methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions.
Gabriel-Colman Rearrangement: This method uses phthalimide as the raw material and proceeds via rearrangement under strong alkaline conditions, followed by decarboxylation to yield isoquinoline derivatives.
Pictet-Spengler Reaction: This method involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride.
Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis of isoquinoline and its derivatives .
Chemical Reactions Analysis
4-Isoquinolinol, 1-methyl- undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to their corresponding tetrahydroisoquinoline forms.
Substitution: Isoquinoline derivatives can undergo substitution reactions, such as bromination, to form 4-bromo-isoquinoline.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and metal catalysts. Major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and substituted isoquinolines .
Scientific Research Applications
4-Isoquinolinol, 1-methyl- has several scientific research applications:
Medicinal Chemistry: Isoquinoline derivatives are used as components of anti-cancer, anti-malarial, and other drugs.
Organic Synthesis: Isoquinoline derivatives are used as intermediates in the synthesis of various organic compounds.
Biological Studies: Isoquinoline derivatives are studied for their biological activities, including their potential as enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of 4-Isoquinolinol, 1-methyl- involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives can act as enzyme inhibitors, receptor antagonists, or modulators of various signaling pathways . The specific molecular targets and pathways involved depend on the structure and functional groups of the isoquinoline derivative.
Comparison with Similar Compounds
4-Isoquinolinol, 1-methyl- can be compared with other similar compounds, such as:
Quinoline: A structural isomer of isoquinoline, known for its use in anti-malarial drugs.
1-Benzylisoquinoline: The structural backbone of many naturally occurring alkaloids, such as papaverine.
Tetrahydroisoquinoline: A reduced form of isoquinoline, used in the synthesis of various pharmaceuticals.
The uniqueness of 4-Isoquinolinol, 1-methyl- lies in its specific structure and functional groups, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Properties
CAS No. |
27311-64-4 |
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Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-methylisoquinolin-4-ol |
InChI |
InChI=1S/C10H9NO/c1-7-8-4-2-3-5-9(8)10(12)6-11-7/h2-6,12H,1H3 |
InChI Key |
FGISAWMEMVYNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=CC=CC=C12)O |
Origin of Product |
United States |
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